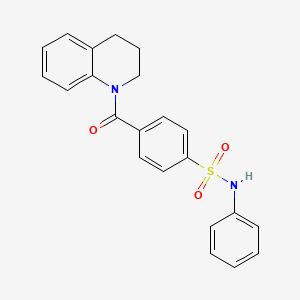
N-benzyl-N-(2-phenylethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-(2-phenylethyl)methanesulfonamide, also known as BPEMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of N-benzyl-N-(2-phenylethyl)methanesulfonamide is not fully understood, but it is believed to act through multiple pathways. N-benzyl-N-(2-phenylethyl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression. N-benzyl-N-(2-phenylethyl)methanesulfonamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense and cellular protection.
Biochemical and Physiological Effects:
N-benzyl-N-(2-phenylethyl)methanesulfonamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. N-benzyl-N-(2-phenylethyl)methanesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS). N-benzyl-N-(2-phenylethyl)methanesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
N-benzyl-N-(2-phenylethyl)methanesulfonamide has several advantages for lab experiments, including its high yield and potential therapeutic properties. However, N-benzyl-N-(2-phenylethyl)methanesulfonamide has some limitations, including its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several future directions for N-benzyl-N-(2-phenylethyl)methanesulfonamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic properties in other fields, and the exploration of its mechanism of action. N-benzyl-N-(2-phenylethyl)methanesulfonamide also has potential applications in drug delivery systems and as a tool for epigenetic research. Further research is needed to fully understand the potential of N-benzyl-N-(2-phenylethyl)methanesulfonamide in various fields.
Synthesis Methods
N-benzyl-N-(2-phenylethyl)methanesulfonamide can be synthesized using various methods, including the reaction of benzylamine and 2-phenylethylchloride with methanesulfonyl chloride. Another method involves the reaction of benzylamine and 2-phenylethanol with methanesulfonyl chloride. The yield of N-benzyl-N-(2-phenylethyl)methanesulfonamide can range from 60% to 90%, depending on the method used.
Scientific Research Applications
N-benzyl-N-(2-phenylethyl)methanesulfonamide has been studied for its potential therapeutic properties in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, N-benzyl-N-(2-phenylethyl)methanesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, N-benzyl-N-(2-phenylethyl)methanesulfonamide has been shown to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, N-benzyl-N-(2-phenylethyl)methanesulfonamide has been shown to reduce inflammation and improve vascular function.
properties
IUPAC Name |
N-benzyl-N-(2-phenylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-20(18,19)17(14-16-10-6-3-7-11-16)13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRUFJRNRUUFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(2-phenylethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(difluoromethylsulfanyl)phenyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7547387.png)
![Azepan-1-yl{1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B7547394.png)

![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)

![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)


![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)


![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)
